![molecular formula C17H15ClN4O3S B279833 N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide, commonly known as CSP-1103, is a chemical compound that belongs to the class of pyrazole carboxamides. It is a potent and selective inhibitor of the enzyme, soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxyeicosatrienoic acids (EETs). CSP-1103 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, inflammation, and pain.
Mécanisme D'action
CSP-1103 is a potent and selective inhibitor of N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide, which is involved in the metabolism of EETs. EETs are lipid mediators that have vasodilatory, anti-inflammatory, and analgesic effects. N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide metabolizes EETs to less active diols, which reduces their biological activity. Inhibition of N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide by CSP-1103 leads to an increase in the levels of EETs, which enhances their beneficial effects.
Biochemical and physiological effects:
CSP-1103 has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of hypertension, CSP-1103 has been shown to reduce blood pressure by increasing the levels of EETs. In models of inflammation, CSP-1103 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In models of pain, CSP-1103 has been shown to reduce hyperalgesia and allodynia.
Avantages Et Limitations Des Expériences En Laboratoire
CSP-1103 has several advantages for lab experiments. It is a potent and selective inhibitor of N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide, which allows for the specific modulation of EET levels. CSP-1103 is commercially available for research purposes and has been extensively studied in preclinical models. However, there are some limitations to the use of CSP-1103 in lab experiments. It has a short half-life and requires frequent dosing, which can complicate experimental design. Additionally, the effects of CSP-1103 may vary depending on the disease model and experimental conditions.
Orientations Futures
There are several future directions for the study of CSP-1103. Clinical trials are currently underway to evaluate the safety and efficacy of CSP-1103 in humans. Additional studies are needed to determine the optimal dosing and treatment duration of CSP-1103 in various diseases. The effects of CSP-1103 on other biological pathways and mediators should also be investigated. Finally, the development of more potent and selective N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide inhibitors may lead to improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of CSP-1103 involves several steps, starting with the reaction of 4-chloroaniline with 4-nitrobenzenesulfonyl chloride to form 4-(4-chloroanilino)sulfonyl chloride. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid to form the desired product, CSP-1103. The synthesis of CSP-1103 has been optimized for high yield and purity, and the compound is commercially available for research purposes.
Applications De Recherche Scientifique
CSP-1103 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, inflammation, and pain. The inhibition of N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide by CSP-1103 leads to an increase in the levels of EETs, which have been shown to have beneficial effects in these diseases. In preclinical studies, CSP-1103 has been shown to reduce blood pressure, inflammation, and pain in animal models. Clinical trials are currently underway to evaluate the safety and efficacy of CSP-1103 in humans.
Propriétés
Formule moléculaire |
C17H15ClN4O3S |
|---|---|
Poids moléculaire |
390.8 g/mol |
Nom IUPAC |
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H15ClN4O3S/c1-22-11-12(10-19-22)17(23)20-14-6-8-16(9-7-14)26(24,25)21-15-4-2-13(18)3-5-15/h2-11,21H,1H3,(H,20,23) |
Clé InChI |
UUWKOTQZNLQYJT-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
SMILES canonique |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



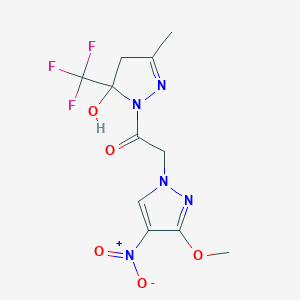
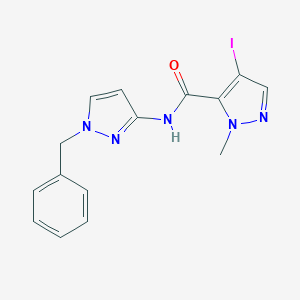
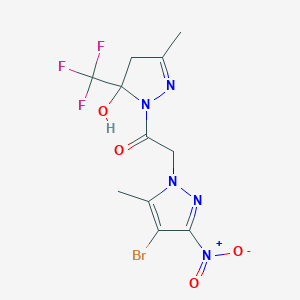
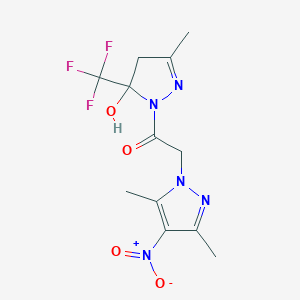
![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)
![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)
![1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine](/img/structure/B279759.png)
![ethyl 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279761.png)
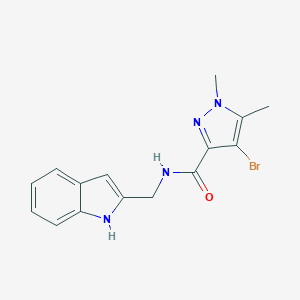
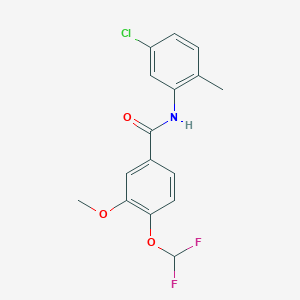
![3,5-bis(difluoromethyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279768.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B279770.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B279771.png)
![3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279772.png)